molecular formula C11H14N2O3 B13203966 3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol

3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol

Cat. No.: B13203966
M. Wt: 222.24 g/mol
InChI Key: KMEJFHSTIKSMNU-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ This compound features a cyclobutane ring substituted with an amino group, a hydroxyl group, and a 2-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitrobenzaldehyde with a suitable amine and a cyclobutanone derivative. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of 3-(2-methyl-4-nitrophenyl)cyclobutan-1-one

    Reduction: Formation of 3-Amino-3-(2-methyl-4-aminophenyl)cyclobutan-1-ol

    Substitution: Formation of various substituted cyclobutan-1-ol derivatives

Scientific Research Applications

3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-methyl-4-aminophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-methyl-4-chlorophenyl)cyclobutan-1-ol

Uniqueness

3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14N2O3/c1-7-4-8(13(15)16)2-3-10(7)11(12)5-9(14)6-11/h2-4,9,14H,5-6,12H2,1H3

InChI Key

KMEJFHSTIKSMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2(CC(C2)O)N

Origin of Product

United States

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